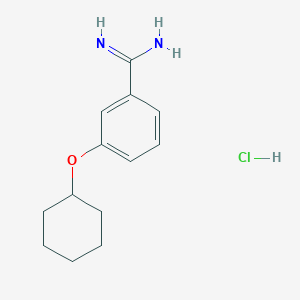![molecular formula C11H10F2OS B1421467 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1240528-46-4](/img/structure/B1421467.png)
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol. This compound is characterized by its unique structure, featuring a tetrahydronaphthalen-1-one core with a difluoromethylsulfanyl group attached at the 6-position
Preparation Methods
The synthesis of 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves several steps, starting with the preparation of the tetrahydronaphthalen-1-one core. One common synthetic route includes the following steps:
Formation of Tetrahydronaphthalen-1-one Core: : This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Introduction of the Difluoromethylsulfanyl Group: : The difluoromethylsulfanyl group can be introduced through a substitution reaction, where a suitable leaving group on the tetrahydronaphthalen-1-one core is replaced by the difluoromethylsulfanyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions tailored to the desired product.
Chemical Reactions Analysis
6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various scientific fields, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: : It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its unique difluoromethylsulfanyl group. Similar compounds may include other derivatives of tetrahydronaphthalen-1-one or compounds with different substituents on the naphthalene core. The presence of the difluoromethylsulfanyl group imparts distinct chemical and biological properties to the compound, making it unique among its peers.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-(difluoromethylsulfanyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2OS/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSCSPDREHCJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)SC(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


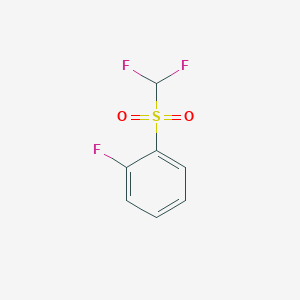
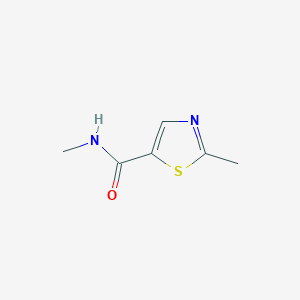
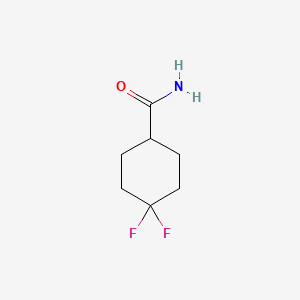
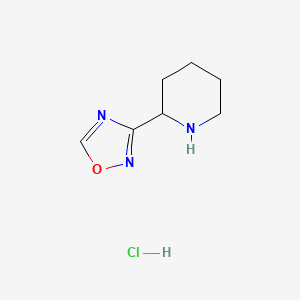
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
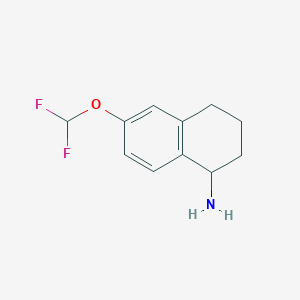
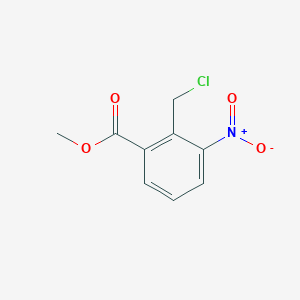

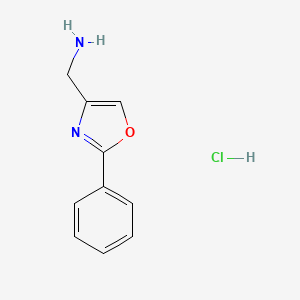
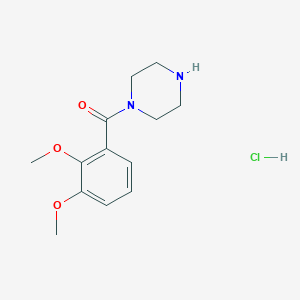
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
